molecular formula C16H12N4O4S B11784096 N-(3-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(3-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B11784096
M. Wt: 356.4 g/mol
InChI Key: VRNYTXQBMAPCLD-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic small molecule featuring the versatile 1,3,4-oxadiazole heterocyclic scaffold, a pharmacophore of significant interest in modern medicinal chemistry for developing novel anticancer agents . Compounds based on the 1,3,4-oxadiazole nucleus are extensively investigated for their potent cytotoxic and antiproliferative activities against a range of cancer cell lines . The mechanism of action for this class of compounds involves the inhibition of key enzymes and growth factors that drive cancer progression. Research indicates that 1,3,4-oxadiazole derivatives can act by inhibiting specific cancer biological targets, such as telomerase , histone deacetylase (HDAC) , thymidylate synthase , and thymidine phosphorylase . Furthermore, structurally related acetamide-linked 1,3,4-oxadiazoles have demonstrated remarkable efficacy in inducing apoptosis (programmed cell death) in cancer cells, activating executioner enzymes like caspase-3 , and causing mitochondrial membrane depolarization , which disrupts essential cell survival signals . The incorporation of the acetamide moiety is a strategic design element, as it serves as a bioisostere for the oxadiazole ring, potentially enhancing pharmacological activity by forming critical hydrogen bonds with receptor sites and improving the molecule's lipophilicity to facilitate transmembrane diffusion . This product is intended for research purposes to further explore these mechanisms and develop new therapeutic strategies. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C16H12N4O4S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(3-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H12N4O4S/c21-14(17-12-7-4-8-13(9-12)20(22)23)10-25-16-19-18-15(24-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,21)

InChI Key

VRNYTXQBMAPCLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: Formation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol

The 1,3,4-oxadiazole core is typically constructed via cyclization of hydrazide derivatives. A common approach involves treating N-(2-hydroxyphenyl)acetamide with ethyl 2-chloroacetate in acetone under reflux with potassium carbonate as a base. The resultant ethyl 2-(2-acetamidophenoxy)acetate undergoes hydrazinolysis with hydrazine monohydrate in ethanol to yield the corresponding hydrazide. Subsequent reaction with carbon disulfide in the presence of sodium ethoxide facilitates cyclization to form 5-phenyl-1,3,4-oxadiazole-2-thiol.

Key Reaction Conditions :

  • Temperature : Reflux (~80°C)

  • Catalyst : Potassium carbonate (for nucleophilic substitution)

  • Yield : 49–89% (depending on purification steps).

Thioether Formation: Coupling with N-(3-Nitrophenyl)Acetamide

The thioether linkage is established via nucleophilic displacement of a halogen atom. In a representative procedure, 5-phenyl-1,3,4-oxadiazole-2-thiol reacts with 2-chloro-N-(3-nitrophenyl)acetamide in acetone using potassium carbonate as a base. The reaction proceeds at room temperature over 3–6 hours, achieving yields of 46–94% after recrystallization.

Optimization Insights :

  • Solvent : Acetone enhances solubility of intermediates.

  • Base : Potassium carbonate minimizes side reactions compared to stronger bases.

  • Purification : Ethanol recrystallization improves purity to >98%.

Patent-Based Approaches for Acetamide Intermediates

A Chinese patent (CN111004141A) details the synthesis of structurally related 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, offering insights into scalable production. Although focused on a methylated derivative, the methodology informs the preparation of halogenated acetamide precursors:

  • Step A : React p-nitroaniline with chloroacetyl chloride in toluene/water using sodium carbonate as a base (15°C, 2 hours).

  • Step B : Methylate the intermediate with methylating agents (e.g., dimethyl sulfate) in dichloromethane/water.

Critical Parameters :

  • Temperature Control : ≤15°C prevents decomposition of nitro groups.

  • Molar Ratios : 1:1.1 (aniline:chloroacetyl chloride) minimizes diacetylation.

Comparative Analysis of Preparation Methods

MethodConditionsYield (%)Purity (%)Scalability
Classical CyclizationReflux, K₂CO₃, acetone49–8993–98Moderate
BiocatalyticLaccase, pH 5–7, 25–40°C46–94>95High
Patent-BasedLow temp, toluene/water86–9398–99Industrial

Trade-offs :

  • Classical Methods require toxic solvents but offer well-established protocols.

  • Biocatalytic Routes are greener but necessitate enzyme optimization for nitroaryl substrates.

Mechanistic Considerations and Side Reactions

Oxadiazole Ring Formation

Cyclization of hydrazides with carbon disulfide proceeds via nucleophilic attack at the carbonyl carbon, forming a thioamide intermediate that undergoes intramolecular dehydration. Competing pathways may generate 1,2,4-oxadiazole isomers if reaction temperatures exceed 80°C.

Nitro Group Stability

The electron-withdrawing nitro group on the phenyl ring sensitizes the compound to reduction under acidic or high-temperature conditions. Maintaining pH >6 during thioether coupling prevents nitro-to-amine conversion .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogenation catalysts.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or iron powder with hydrochloric acid, can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of N-(3-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is in the field of oncology. Research indicates that derivatives containing the 1,3,4-oxadiazole moiety exhibit potent anticancer properties.

Case Study: Breast Cancer Inhibition
A study investigated the synthesis and biological evaluation of similar oxadiazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-453). The results demonstrated that these compounds induced apoptosis in cancer cells and exhibited significant cytotoxicity when combined with standard chemotherapeutics like Imatinib .

Mechanism of Action
The mechanism involves binding to estrogen receptors, which are crucial for the growth of certain breast cancer types . Molecular docking studies have shown favorable interactions between these compounds and the receptor, suggesting a targeted therapeutic approach.

Antimicrobial Properties

Another area of application is the antimicrobial activity of this compound. Preliminary investigations suggest that compounds with similar structures possess significant antimicrobial effects against various pathogens.

Research Findings
Studies have reported that derivatives exhibit activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating effectiveness at concentrations around 256 µg/mL. This suggests potential for development as an antimicrobial agent.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor, particularly regarding metabolic pathways relevant to disease progression.

Potential Targets
Research highlights that similar compounds can inhibit enzymes such as acetylcholinesterase, which is implicated in neurodegenerative diseases. This opens avenues for exploring this compound in treating conditions like Alzheimer's disease.

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses . The anti-inflammatory properties could provide therapeutic benefits in conditions characterized by chronic inflammation.

Pharmacokinetic Properties

Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for its development as a therapeutic agent.

ADME Studies
Recent studies have calculated various ADME properties for related compounds, indicating favorable profiles for oral bioavailability and metabolic stability . Such data are essential for advancing clinical trials and ensuring efficacy in human applications.

Mechanism of Action

The mechanism of action of N-(3-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group, oxadiazole ring, and thioether linkage can all play roles in its activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

The pharmacological and physical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituents (R1/R2) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 3-Nitrophenyl, 5-phenyl Not Reported Not Reported Oxadiazole, thioacetamide, nitro
4b 4-Sulfamoylphenyl, phthalazinone >300 Not Reported Sulfamoyl, phthalazinone
4c p-Tolyl, phthalazinone 265–267 Not Reported Methyl, phthalazinone
2a Benzothiazol-2-yl, indole 200.9–201.7 80 Indole, benzothiazole
4g 6-Ethoxybenzothiazol-2-yl 208–212 65 Ethoxy, benzothiazole
2a 3-Chlorophenyl, benzofuran Not Reported Not Reported Benzofuran, chloro
  • Electron-Withdrawing vs.
  • Melting Points : High melting points (>300°C for 4b ) correlate with polar substituents (e.g., sulfamoyl), while lower melting points (96°C for a tetrahydronaphthalene derivative ) suggest reduced crystallinity due to bulky groups.

Spectroscopic and Analytical Data

  • IR/NMR Trends : The target compound’s structure would likely show IR peaks for NH (~3446 cm⁻¹) and C=O (~1670 cm⁻¹) groups, consistent with compound 14 .
  • HRMS Validation : Analogs like 2a (HRMS [M+H]+: 422.0737) confirm molecular integrity, a critical step for structure-activity relationship (SAR) studies.

Biological Activity

N-(3-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. The 1,3,4-oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article synthesizes current findings on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16H12N4O4S
  • Molecular Weight : 356.36 g/mol
  • CAS Number : 332101-18-5

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .
    • Molecular docking studies suggest strong binding affinity to estrogen receptors, which are crucial in breast cancer proliferation .
  • Cytotoxicity Studies :
    • In vitro studies have shown that the compound exhibits dose-dependent cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-453.
    • The IC50 values indicate significant potency; for example, compounds derived from similar oxadiazole structures have shown IC50 values ranging from 0.67 µM to 0.87 µM against prostate and renal cancer cell lines respectively .

Study 1: Anticancer Efficacy

A study conducted by Mansour et al. synthesized various 1,3,4-oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. Among these derivatives, those with nitro substituents showed enhanced cytotoxicity and were effective in inhibiting tumor growth in vivo models .

Study 2: Molecular Docking Analysis

Molecular docking studies revealed that this compound effectively binds to the estrogen receptor alpha (PDB ID: 3ERT). This interaction is critical for understanding its potential role as an anti-breast cancer agent .

Q & A

Q. What are the optimal synthetic routes and purification strategies for N-(3-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides or hydrazide intermediates under acidic conditions (e.g., H₂SO₄ or POCl₃).
  • Step 2 : Thioether linkage formation between the oxadiazole and acetamide moieties using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous solvents (e.g., DMF or dichloromethane) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/dichloromethane mixtures to achieve >95% purity.

Q. What analytical techniques are most effective for characterizing this compound and confirming its structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and verify the absence of unreacted intermediates .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (expected: ~413.35 g/mol) and isotopic patterns .
  • FTIR : Identification of functional groups (e.g., C=O at ~1650 cm⁻¹, NO₂ at ~1520 cm⁻¹) .
  • Elemental Analysis : Confirmation of C, H, N, S percentages (theoretical values: C 55.20%, H 3.41%, N 13.55%, S 7.75%) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Anticancer : MTT assay against human cancer cell lines (e.g., MCF-7, A549) to measure IC₅₀ values .
  • Antimicrobial : Broth microdilution to determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
  • Antioxidant : DPPH radical scavenging assay to assess free radical quenching capacity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?

  • Substituent Variation : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., Cl, CF₃) or electron-donating (e.g., OCH₃) groups to modulate electronic effects on bioactivity .
  • Heterocycle Modification : Substitute the 1,3,4-oxadiazole ring with 1,2,4-triazole or thiadiazole to alter binding affinity .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with predicted target interactions (e.g., EGFR kinase or bacterial topoisomerase) .

Q. What computational methods are suitable for predicting its physicochemical properties and reactivity?

  • DFT Calculations : B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (predicting electron transfer), molecular electrostatic potential (MESP) maps (identifying nucleophilic/electrophilic sites), and thermodynamic stability .
  • ADMET Prediction : SwissADME or pkCSM to estimate solubility, bioavailability, and toxicity risks (e.g., hepatotoxicity) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, temperature, cell passage number) .
  • Purity Verification : Re-characterize the compound via HPLC to rule out impurities (>98% purity required for reliable IC₅₀/MIC comparisons) .

Q. What strategies improve synthetic yield and scalability for this compound?

  • Catalyst Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve yield by 15–20% .
  • Solvent Screening : Test aprotic polar solvents (e.g., DMF vs. DMSO) to enhance intermediate solubility and reduce side reactions .

Q. How can its molecular targets and mechanisms of action be experimentally validated?

  • Target Identification : Surface plasmon resonance (SPR) or thermal shift assays to screen for protein binding (e.g., kinases, DNA gyrase) .
  • Pathway Analysis : RNA sequencing or western blotting to assess downstream effects (e.g., apoptosis markers like caspase-3 or pro-inflammatory cytokines) .

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